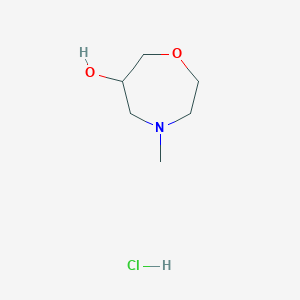![molecular formula C24H28Cl2N2O B1486066 1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride CAS No. 2205384-47-8](/img/structure/B1486066.png)
1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride
説明
1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride (BZPPD) is a novel synthetic compound that has recently been studied for its potential use in the laboratory. It is a white, water-soluble, crystalline powder with a molecular weight of 545.7 g/mol and a melting point of 105-107°C. BZPPD is a derivative of pyrrolidinamine, a type of cyclic amine. It is a highly versatile compound that can be used in a variety of laboratory experiments, including those involving biochemical and physiological effects, as well as in drug discovery and development.
科学的研究の応用
1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride has been used in a variety of laboratory experiments, including those involving biochemical and physiological effects. It has been used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on the cardiovascular system. 1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride has also been used to study the effects of drugs on the gastrointestinal system. Additionally, it has been used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the reproductive system.
作用機序
1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride acts as a selective agonist for the 5-HT2A serotonin receptor. It binds to this receptor and activates it, which leads to the release of serotonin and other neurotransmitters that are involved in the regulation of mood, memory, learning, and other cognitive functions. Additionally, 1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride has been found to inhibit the reuptake of serotonin, which results in increased levels of serotonin in the brain.
Biochemical and Physiological Effects
1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to increase levels of dopamine, norepinephrine, and serotonin in the brain. Additionally, it has been found to increase levels of gamma-aminobutyric acid (GABA) and glutamate in the brain. 1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride has also been found to have antidepressant, anxiolytic, and antipsychotic effects.
実験室実験の利点と制限
1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of laboratory experiments. Additionally, it is a water-soluble compound that is easy to work with in the laboratory. However, there are some limitations to the use of 1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride. It is relatively expensive, and it is not as widely available as some other compounds. Additionally, it is not approved for use in humans, so it cannot be used for clinical trials.
将来の方向性
There are a number of potential future directions for the use of 1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride in laboratory experiments. One potential use is in the development of novel drugs for the treatment of neurological disorders, such as depression and anxiety. Additionally, 1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride could be used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the reproductive system. Furthermore, 1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride could be used to study the effects of drugs on the cardiovascular system, as well as to study the effects of drugs on the gastrointestinal system. Finally, 1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride could be used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on the endocrine system.
特性
IUPAC Name |
1-benzyl-4-(3-phenylmethoxyphenyl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O.2ClH/c25-24-17-26(15-19-8-3-1-4-9-19)16-23(24)21-12-7-13-22(14-21)27-18-20-10-5-2-6-11-20;;/h1-14,23-24H,15-18,25H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHCGJSBHGCJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC(=CC=C3)OCC4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1485984.png)



![6-Amino-2-benzyl-2-azabicyclo[2.2.2]octan-5-ol](/img/structure/B1485989.png)
![tert-Butyl 6-hydroxy-2-azabicyclo[2.2.2]oct-5-ylcarbamate hydrochloride](/img/structure/B1485994.png)




![1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride](/img/structure/B1486001.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride](/img/structure/B1486003.png)
![1-(1-Piperidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486007.png)